molecular formula C17H12N2O2S2 B13068427 3-(2-furylmethyl)-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 743452-46-2

3-(2-furylmethyl)-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B13068427
CAS No.: 743452-46-2
M. Wt: 340.4 g/mol
InChI Key: DGEMAWXFIMKMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(furan-2-ylmethyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a unique combination of furan, thieno, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-ylmethyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under specific conditionsThe final step often involves the formation of the pyrimidine ring, which can be achieved through nucleophilic substitution or cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-ylmethyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

3-(furan-2-ylmethyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(furan-2-ylmethyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(furan-2-ylmethyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its combination of furan, thieno, and pyrimidine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research .

Biological Activity

3-(2-furylmethyl)-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyDetails
CAS Number 743452-46-2
Molecular Formula C17H12N2O2S2
Molecular Weight 340.4 g/mol
IUPAC Name 3-(furan-2-ylmethyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Canonical SMILES C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)CC4=CC=CO4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. It may function as an enzyme inhibitor by binding to active sites, thus disrupting critical biological pathways. This mechanism underpins its potential applications in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

  • Bacteria Tested : Escherichia coli, Staphylococcus aureus, Bacillus subtilis
  • Fungi Tested : Candida albicans

The minimum inhibitory concentrations (MICs) for these microorganisms suggest that the compound may serve as a potent antimicrobial agent.

Anticancer Activity

Preliminary studies have shown promising results regarding the anticancer properties of this compound. It has been tested against several cancer cell lines, including:

Cell LineIC50 (μM)
HeLa15.7
A54921.8
K56220.8

These findings indicate that the compound may inhibit cancer cell proliferation effectively while exhibiting selective toxicity towards cancer cells compared to normal cells.

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of thieno[2,3-d]pyrimidine were synthesized and screened for antimicrobial activity. The results showed that compounds with structural similarities to this compound had significant inhibitory effects against Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 16 mm to 25 mm .

Cancer Cell Line Testing

Another study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that it could effectively induce apoptosis in HeLa cells through mitochondrial pathways. This suggests potential for further development as a chemotherapeutic agent .

Properties

CAS No.

743452-46-2

Molecular Formula

C17H12N2O2S2

Molecular Weight

340.4 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H12N2O2S2/c20-16-14-13(11-5-2-1-3-6-11)10-23-15(14)18-17(22)19(16)9-12-7-4-8-21-12/h1-8,10H,9H2,(H,18,22)

InChI Key

DGEMAWXFIMKMRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)CC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.